4-Bromo-2-cyanopyridine 1-oxide
Overview
Description
4-Bromo-2-cyanopyridine 1-oxide is a chemical compound with the molecular formula C6H3BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and cyano groups on the pyridine ring, along with the N-oxide functionality, imparts unique chemical properties to this compound. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Cyanopyridines, including 4-Bromo-2-cyanopyridine 1-oxide, are suitable heterocycles for cocrystal syntheses . This could lead to their applications in pharmaceutical use and materials science . The understanding of the formation of these compounds is an essential part of crystal engineering to achieve more knowledge about multicomponent crystal aggregation and subsequently to use this information to improve chemical and physical properties of active pharmaceutical ingredients (API) like solubility, bioavailability, melting point, and stability .
Mechanism of Action
Target of Action
4-Bromo-2-cyanopyridine 1-oxide is a chemical compound that is often used in organic synthesis It’s known that similar compounds are used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could be involved in carbon–carbon bond formation during suzuki–miyaura coupling .
Result of Action
In the context of suzuki–miyaura coupling, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-cyanopyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyanopyridine 1-oxide typically involves the bromination of 2-cyanopyridine followed by oxidation. One common method includes the reaction of 2-cyanopyridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 4-bromo-2-cyanopyridine. This intermediate is then oxidized using hydrogen peroxide or another oxidizing agent to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and solvents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functionality can be reduced to the corresponding pyridine derivative, and the cyano group can be involved in further functionalization.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-cyanopyridine 1-oxide is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-cyanopyridine: Lacks the N-oxide functionality but shares similar reactivity in substitution and coupling reactions.
2-Cyanopyridine: Lacks both the bromine and N-oxide functionalities but serves as a precursor in the synthesis of 4-Bromo-2-cyanopyridine 1-oxide.
4-Nitropyridine 1-oxide: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of bromine, cyano, and N-oxide functionalities, which provide a versatile platform for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
4-bromo-1-oxidopyridin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCFCWRGARDMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1Br)C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579496 | |
Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-44-1 | |
Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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